molecular formula C16H20BNO4 B2817672 Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester CAS No. 1126479-87-5

Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester

Cat. No. B2817672
CAS RN: 1126479-87-5
M. Wt: 301.15
InChI Key: BGUQZJGZONTJGU-UHFFFAOYSA-N
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Description

“Benzoic acid, 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester” is a chemical compound with the CAS number 1126479-87-5 . It’s a type of benzoic acid derivative, which means it has a benzene ring (the base structure of benzoic acid) in its structure .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . This group contains a boron atom and two oxygen atoms, along with several carbon and hydrogen atoms .


Chemical Reactions Analysis

As a benzoic acid derivative, this compound would likely undergo reactions similar to those of benzoic acid, such as esterification and reactions with bases . The presence of the cyano group could also allow for reactions like the Rosenmund-von Braun reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . These could include its melting point, boiling point, density, and solubility .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and uses . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

ethyl 4-cyano-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO4/c1-6-20-14(19)11-7-8-12(10-18)13(9-11)17-21-15(2,3)16(4,5)22-17/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUQZJGZONTJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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